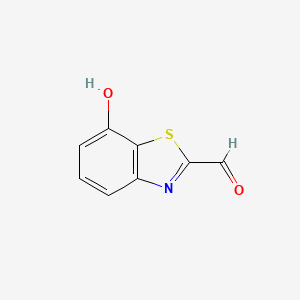

7-Hydroxybenzothiazole-2-carboxaldehyde

Description

Properties

IUPAC Name |

7-hydroxy-1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-4-7-9-5-2-1-3-6(11)8(5)12-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGJHGTVJMYIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization of 2-Aminothiophenol with Salicylaldehyde Derivatives

A widely used approach involves the Schiff base condensation between 2-aminothiophenol and hydroxy-substituted salicylaldehyde derivatives, followed by intramolecular cyclization:

- Procedure : 2-Aminothiophenol is reacted with 5-bromosalicylaldehyde in ethanol at around 70 °C. The reaction is catalyzed by an H2O2/HCl mixture, which promotes intramolecular cyclization forming the benzothiazole ring with a hydroxy group at position 7 and an aldehyde at position 2.

- Outcome : This two-step process yields the hydroxybenzothiazole intermediate (HBT 1), which can be further functionalized.

- Reference : This method was employed in the synthesis of HBT 2, a hydroxybenzothiazole derivative, with an overall yield of about 80% after Suzuki–Miyaura coupling to introduce the aldehyde group at the 2-position.

Oxidative Carboxylation of 2-Methylbenzothiazole Derivatives

- Method : 2-Methylbenzothiazole is oxidized in the presence of sodium hydroxide and a mononuclear metalloporphyrin catalyst under oxygen pressure or hydrogen peroxide oxidant in an ethanol/water solvent system.

- Conditions : Reaction temperature ranges from 40 to 140 °C, pressure of oxygen is 0.5–2.0 MPa, and reaction time is 2–12 hours.

- Results : This method yields benzothiazole-2-carboxylic acid derivatives, which can be further converted to carboxaldehydes by reduction or other functional group transformations.

- Catalyst and Environmental Notes : The metalloporphyrin catalyst allows mild conditions and environmentally friendly oxidants, reducing hazardous waste and corrosion issues.

Metal-Free Radical Cyclization

- Approach : Radical cascade cyclization of ortho-isocyanoaryl thioethers with organoboric acids in the presence of manganese, iron, or copper salts leads to C-2-substituted benzothiazoles.

- Yields : The yields range from 47% to 89%, depending on the substrate and conditions.

- Relevance : This method is adaptable to introduce aldehyde and hydroxy substituents by choosing appropriate starting materials, offering a solvent-free or green solvent alternative.

Cyclocondensation and Hydrolysis Route

- Process : Cyclocondensation of 2-aminothiophenol with diethyl oxalate forms ethyl benzothiazole-2-carboxylate, which upon hydrolysis yields the carboxylic acid. Subsequent amidation or reduction steps can produce aldehyde derivatives.

- Applications : This multi-step approach allows structural modifications and is useful for synthesizing biologically active benzothiazole carboxaldehydes.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The Suzuki–Miyaura coupling method offers the best balance of yield, selectivity, and operational simplicity for synthesizing 7-Hydroxybenzothiazole-2-carboxaldehyde.

- The oxidative carboxylation method is environmentally friendly but requires additional steps to convert carboxylic acids to aldehydes, which can reduce overall yield.

- Radical cyclization methods provide sustainable alternatives with moderate to high yields but may require careful substrate design.

- The condensation of 2-aminothiophenol with hydroxy-substituted salicylaldehyde derivatives is a direct route to the benzothiazole core with hydroxy substitution, facilitating further functionalization.

- Use of Pd catalysts in Suzuki coupling demands inert atmosphere and careful handling but results in high purity products.

- Reaction monitoring by TLC and HPLC is essential for optimizing yields and purity.

Chemical Reactions Analysis

Condensation Reactions

a. Schiff Base Formation

The aldehyde group readily undergoes condensation with amines or hydrazides to form Schiff bases or hydrazones. For example:

-

Reaction with 2-aminothiophenol in ethanol/acetic acid (24:1) yields hydrazide derivatives (e.g., (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide) with high regioselectivity .

-

Piperidine acetate catalyzes iminium ion formation in aldehyde-amine condensations, enabling efficient synthesis of heterocyclic derivatives .

Key Data Table :

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-Aminothiophenol | Hydrazide derivatives | Ethanol/acetic acid, reflux | 78–95% | |

| Aromatic amines | Schiff bases | Piperidine acetate, RT | 47–89% |

Cyclization and Heterocycle Formation

a. Formation of 1,3,4-Oxadiazoles

Reaction with carbon disulfide and potassium hydroxide in ethanol produces 7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one via cyclocondensation .

b. Cyclization with Active Methylene Compounds

The aldehyde reacts with pentane-2,4-dione under solvent-free conditions to form pyrazole derivatives (e.g., 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one) .

Key Mechanism :

-

Aldehyde activation via Brønsted acid catalysts (e.g., TsOH·H₂O).

-

Nucleophilic attack by thiol or amine groups.

Nucleophilic Additions

a. Grignard and Organometallic Reactions

The aldehyde group participates in nucleophilic additions with Grignard reagents (e.g., methylmagnesium bromide) to form secondary alcohols, which can be oxidized to ketones .

b. Michael Additions

In the presence of DMSO/H₂O₂ , the aldehyde undergoes oxidative coupling with electron-deficient alkenes, forming conjugated systems .

Oxidation and Reduction

a. Aldehyde Oxidation

The aldehyde is oxidized to 7-hydroxybenzothiazole-2-carboxylic acid using mild oxidants like H₂O₂ in ethanol/HCl .

b. Selective Reduction

Reduction with NaBH₄ selectively converts the aldehyde to a hydroxymethyl group, retaining the benzothiazole core .

Stability and Reaction Optimization

a. Solvent Effects

-

Polar solvents (e.g., ethanol, DMSO) enhance Schiff base formation .

-

Nonpolar solvents (e.g., cyclohexane) stabilize charge-transfer states .

b. Catalyst Reusability

Heterogeneous catalysts like NaHSO₄-SiO₂ enable solvent-free reactions with >90% yield and five reuses without activity loss .

Scientific Research Applications

Antimicrobial Properties

7-Hydroxybenzothiazole-2-carboxaldehyde exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, likely due to its ability to inhibit essential microbial enzymes or disrupt cellular processes .

Mechanism of Action : The compound's mechanism may involve binding to target proteins, leading to inhibition of their function. This has been supported by molecular docking studies that suggest strong interactions with microbial targets .

Anticancer Activity

Research indicates that this compound also possesses significant anticancer properties. In vitro studies have shown cytotoxic effects on several cancer cell lines, including KB (human oral cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these cell lines range from 0.23 to 0.27 μM, indicating potent activity compared to standard chemotherapy agents .

Mechanism : The anticancer effects are believed to stem from the induction of apoptosis and cell cycle arrest at the G2/M phase, critical for inhibiting cancer cell proliferation .

Case Studies

Mechanism of Action

The mechanism of action of 7-Hydroxybenzothiazole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. It can also interact with DNA, leading to the inhibition of cell proliferation in cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

The following table summarizes key structural analogs of 7-Hydroxybenzothiazole-2-carboxaldehyde, along with their similarity scores and substituent variations:

| Compound Name | CAS Number | Molecular Formula | Substituents | Similarity Score |

|---|---|---|---|---|

| Methyl 7-methylbenzo[d]thiazole-2-carboxylate | 1357354-09-6 | C₁₀H₉NO₂S | 7-methyl, 2-carboxylate (ester) | 0.92 |

| Ethyl 1,3-benzothiazole-2-carboxylate | 32137-76-1 | C₁₀H₉NO₂S | 2-carboxylate (ester) | 0.92 |

| 6-Methylbenzo[d]thiazole-2-carboxylic acid | 3507-18-4 | C₉H₇NO₂S | 6-methyl, 2-carboxylic acid | 0.92 |

| Methyl 6-chlorobenzo[d]thiazole-2-carboxylate | 1392015-56-3 | C₁₀H₆ClNO₂S | 6-chloro, 2-carboxylate (ester) | 0.91 |

| 7-Bromobenzo[d]thiazole-2-carboxylic acid | 1187928-54-6 | C₈H₄BrNO₂S | 7-bromo, 2-carboxylic acid | — |

| 3-Bromo-2H-indazole-7-carbaldehyde | — | C₈H₅BrN₂O | Indazole core, 3-bromo, 7-carbaldehyde | — |

Key Observations :

- Substituent Effects: The presence of a hydroxy group at position 7 in 7-Hydroxybenzothiazole-2-carboxaldehyde distinguishes it from analogs like 6-methyl or 6-chloro derivatives.

- Functional Group Variations : The 2-carboxaldehyde group in the target compound contrasts with esters (e.g., methyl/ethyl carboxylates) or carboxylic acids in analogs. Carboxaldehydes are more reactive toward nucleophilic additions (e.g., Schiff base formation) compared to esters, which are hydrolytically stable .

- Brominated Derivatives : 7-Bromobenzo[d]thiazole-2-carboxylic acid (CAS 1187928-54-6) shares a similar halogenated benzothiazole core but lacks the hydroxy group, reducing its solubility in polar solvents .

Physicochemical and Reactivity Trends

- Melting Points and Stability: While direct data for 7-Hydroxybenzothiazole-2-carboxaldehyde are unavailable, related compounds such as 6-Chloro-7-cyano derivatives () exhibit high thermal stability (melting point >300°C dec.), suggesting that the target compound may also have a high decomposition temperature due to aromatic rigidity .

- Reactivity : The carboxaldehyde group at position 2 enables condensation reactions, as seen in the synthesis of hydrazone derivatives (e.g., ). This contrasts with carboxylate esters, which are typically hydrolyzed to acids under basic conditions .

Biological Activity

7-Hydroxybenzothiazole-2-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of 7-Hydroxybenzothiazole-2-carboxaldehyde typically involves the condensation of benzothiazole derivatives with aldehydes under specific reaction conditions. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, often utilizing microwave irradiation or environmentally friendly catalysts .

Biological Activities

The biological activity of 7-Hydroxybenzothiazole-2-carboxaldehyde encompasses several areas:

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that certain analogs possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests potential for development as antimicrobial agents .

2. Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives, including 7-Hydroxybenzothiazole-2-carboxaldehyde. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism of action is thought to involve the induction of apoptosis and disruption of cell cycle progression .

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole compounds have been investigated, with findings suggesting that these compounds can inhibit inflammatory pathways, potentially through the modulation of cytokine production and reduction of oxidative stress markers .

Case Study 1: Anticancer Activity

In a study evaluating the effects of 7-Hydroxybenzothiazole-2-carboxaldehyde on MCF-7 cells, the compound was found to induce apoptosis at concentrations as low as 10 μM. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting a concentration-dependent effect on cell viability .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various benzothiazole derivatives, including 7-Hydroxybenzothiazole-2-carboxaldehyde, against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC value of 32 μg/mL against both strains, indicating promising antibacterial activity suitable for further development .

Data Tables

The following table summarizes key findings related to the biological activities of 7-Hydroxybenzothiazole-2-carboxaldehyde:

| Activity Type | Tested Organism/Cell Line | Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 32 μg/mL |

| Antimicrobial | Escherichia coli | Inhibition of growth | 32 μg/mL |

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | 10 μM |

| Anti-inflammatory | Human cell lines | Reduction in inflammatory markers | Not specified |

Q & A

Q. Basic Research Focus :

- 1H/13C NMR : Characterize aromatic protons (δ 7.0–8.5 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). The hydroxyl group (δ 5.0–6.0 ppm) may show broadening due to hydrogen bonding .

- IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3200–3500 cm⁻¹) functionalities.

- MS : Molecular ion peaks (M⁺) and fragmentation patterns validate molecular weight and substituent positions .

Advanced Research Focus :

Advanced 2D NMR (e.g., COSY, HSQC) can distinguish between regioisomers (e.g., 5- vs. 7-hydroxy substitution). Discrepancies in spectral data (e.g., unexpected splitting in aromatic regions) may indicate tautomerism or rotational isomerism. High-resolution mass spectrometry (HRMS) resolves ambiguities in elemental composition, particularly when halogenated or nitro substituents are present .

How should researchers address contradictions in reported pharmacological activities of benzothiazole derivatives?

Methodological Approach :

Contradictions in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) often stem from assay conditions (e.g., pH, solvent) or cell line variability. For example, 4-hydroxybenzaldehyde analogs show divergent cytotoxicity profiles depending on substituent electronegativity . To mitigate this:

Standardize assay protocols (e.g., fixed DMSO concentrations ≤0.1%).

Validate results across multiple cell lines or in vivo models.

Use computational docking to compare binding affinities with target proteins (e.g., kinases or oxidoreductases) .

What are the best practices for evaluating the stability and degradation pathways of 7-hydroxybenzothiazole-2-carboxaldehyde under varying storage conditions?

Basic Research Focus :

Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Hydrolysis of the aldehyde group to carboxylic acid is a common pathway, detectable by loss of aldehyde proton signals in NMR .

Advanced Research Focus :

LC-MS/MS identifies degradation products (e.g., oxidation to 7-hydroxybenzothiazole-2-carboxylic acid). Stability studies should account for photolytic effects (UV light exposure) and pH-dependent degradation (e.g., rapid decomposition in alkaline conditions). Arrhenius modeling predicts shelf-life under long-term storage .

How can computational modeling guide the design of 7-hydroxybenzothiazole-2-carboxaldehyde-based enzyme inhibitors?

Q. Methodological Approach :

Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with target enzymes (e.g., tyrosine kinases).

QSAR Studies : Correlate substituent electronic properties (Hammett constants) with inhibitory activity.

MD Simulations : Assess binding stability over time (≥50 ns trajectories). Contradictions between in silico predictions and experimental IC50 values may arise from solvent effects or protein flexibility .

What analytical methods are most reliable for quantifying trace impurities in 7-hydroxybenzothiazole-2-carboxaldehyde?

Basic Research Focus :

HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water mobile phases. Calibrate against certified reference standards .

Advanced Research Focus :

UPLC-QTOF-MS provides ppm-level sensitivity for detecting halogenated byproducts or dimerization artifacts. Headspace GC-MS identifies volatile impurities (e.g., residual solvents like DMF) .

How do structural modifications (e.g., halogenation) alter the electrochemical properties of 7-hydroxybenzothiazole-2-carboxaldehyde?

Methodological Approach :

Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals redox potentials. Halogenation (e.g., Cl or F substitution) typically shifts oxidation peaks cathodically due to electron-withdrawing effects. Compare with analogs like 2-chloro-6-hydroxybenzaldehyde, which show enhanced stability against oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.